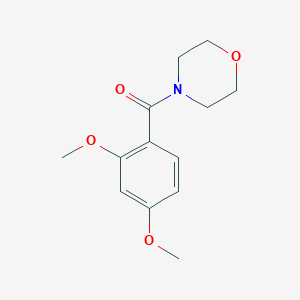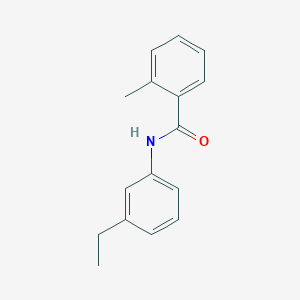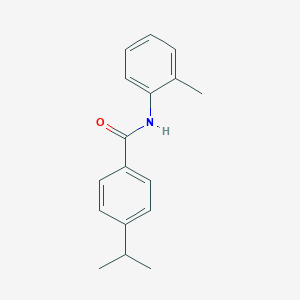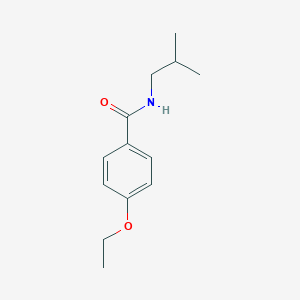![molecular formula C13H9F4NO2S B186124 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 2715-09-5](/img/structure/B186124.png)
4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, also known as TFPB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonamide derivative that contains both fluorine and trifluoromethyl groups, making it a valuable tool for studying various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions, leading to an accumulation of carbon dioxide in the body. This accumulation of carbon dioxide can have various physiological effects, including the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide are primarily related to its inhibition of carbonic anhydrase enzymes. This inhibition leads to an accumulation of carbon dioxide in the body, which can have various effects on cellular metabolism and signaling pathways. In addition, 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to have anti-inflammatory and antitumor properties, making it a promising candidate for the development of new therapeutics.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in lab experiments is its high potency as a carbonic anhydrase inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of non-specific effects. However, one limitation of using 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the use of 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in scientific research. One potential application is in the development of new cancer therapies that target carbonic anhydrase enzymes. In addition, 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide could be used in the study of other physiological processes that are regulated by carbon dioxide, such as the regulation of blood flow and respiration. Finally, the development of new analogs of 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide with improved solubility and potency could lead to the development of more effective therapeutics.
Synthesis Methods
The synthesis of 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves the reaction of 4-fluoroaniline with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide as a white solid with a high yield.
Scientific Research Applications
4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been used extensively in scientific research as a tool to study various biological processes. One of the most important applications of 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is its use as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in the regulation of acid-base balance in the body, and the inhibition of these enzymes has been shown to have therapeutic potential in the treatment of diseases such as glaucoma, epilepsy, and cancer.
properties
CAS RN |
2715-09-5 |
|---|---|
Product Name |
4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
Molecular Formula |
C13H9F4NO2S |
Molecular Weight |
319.28 g/mol |
IUPAC Name |
4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9F4NO2S/c14-10-4-6-12(7-5-10)21(19,20)18-11-3-1-2-9(8-11)13(15,16)17/h1-8,18H |
InChI Key |
LMYMBUDDVGQSHF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(F)(F)F |
Other CAS RN |
2715-09-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)
![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)



![3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B186055.png)




